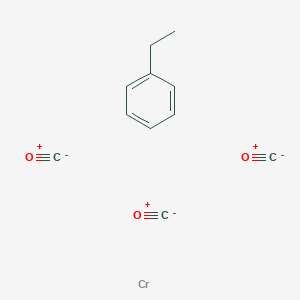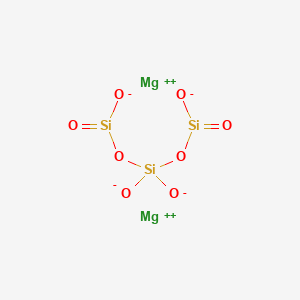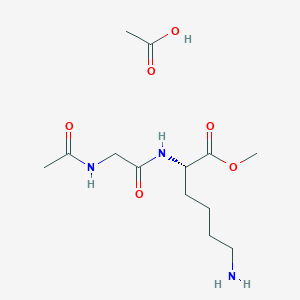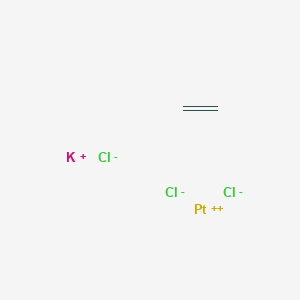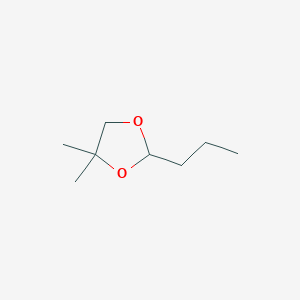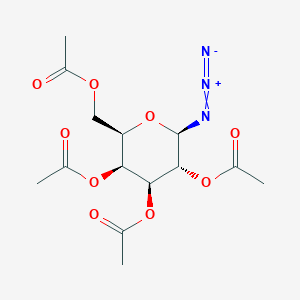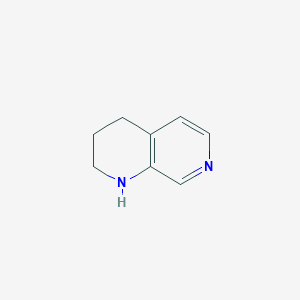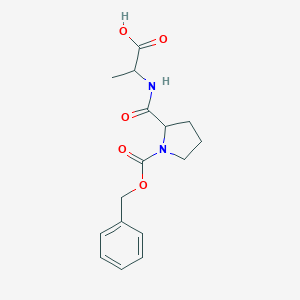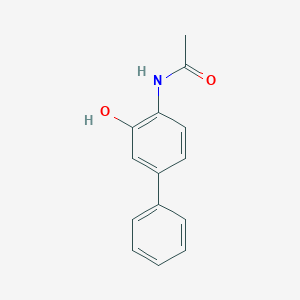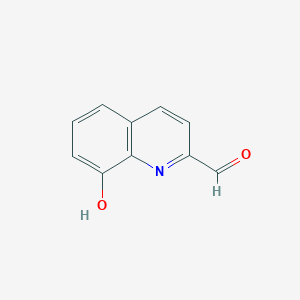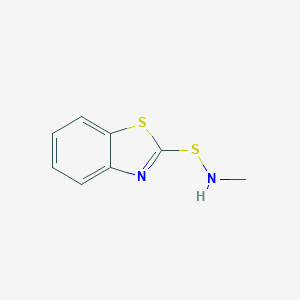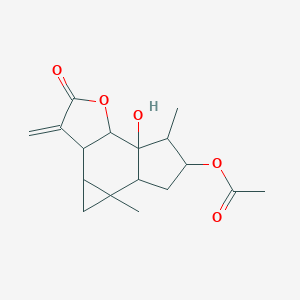
Axivalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axivalin is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the family of compounds known as the pyrroloquinolines, which are known to have a variety of biological activities. Axivalin has been shown to have a number of interesting properties that make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Metabolic Effects
Arabinoxylan (AX), a component related to Axivalin, has been studied for its impact on metabolic health. A study showed that AX consumption in subjects with impaired glucose tolerance resulted in lower postprandial serum glucose, insulin, and triglyceride levels. It also reduced total plasma ghrelin response, indicating potential benefits in metabolic regulation (Garcia et al., 2007).
Cancer Research
The AXL receptor tyrosine kinase, related to Axivalin, is being investigated for its role in cancer. The Gas6/AXL signaling pathway is associated with tumor growth, metastasis, and drug resistance. Research on AXL-targeted drugs, including small molecule inhibitors and monoclonal antibodies, is ongoing to improve cancer treatment outcomes (Zhu, Wei, & Wei, 2019).
Intestinal Health
AX has been evaluated for its effects on intestinal health. A study found that AX intake in overweight and obese individuals led to a more beneficial fermentation profile, indicating potential benefits for gut barrier function and immune health. This suggests a role for AX in managing obesity-related gut health issues (Salden et al., 2017).
Propiedades
Número CAS |
13048-24-3 |
|---|---|
Nombre del producto |
Axivalin |
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(10-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8-oxatetracyclo[8.3.0.02,4.05,9]tridecan-12-yl) acetate |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,20)14(13)22-15(7)19/h8,10-14,20H,1,5-6H2,2-4H3 |
Clave InChI |
UIDYHYYEAGPNQR-UHFFFAOYSA-N |
SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
SMILES canónico |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Otros números CAS |
14026-85-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



